![molecular formula C22H15Cl2N5O5 B2756225 (E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 956211-67-9](/img/structure/B2756225.png)
(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a useful research compound. Its molecular formula is C22H15Cl2N5O5 and its molecular weight is 500.29. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis of Ordered Polyamides : Research on the synthesis of ordered polyamides through direct polycondensation of symmetric and nonsymmetric monomers highlights a methodology that could potentially be applied to the synthesis or modification of the target compound for material science applications (Ueda & Sugiyama, 1994).
Antitumor and Antimicrobial Activities : The study on enaminones as building blocks for substituted pyrazoles with antitumor and antimicrobial activities suggests a potential application area for the target compound in drug development and biological studies, given its structural similarity to pyrazoles (Riyadh, 2011).
Synthesis of Bioactive Heterocycles : Research on using enaminonitrile derivatives for synthesizing new bioactive heterocycles indicates the compound's potential for creating novel antimicrobial agents, showing the relevance of such structures in pharmacological research (El-ziaty et al., 2018).
Fluorescence Derivatisation : The application in fluorescence derivatisation of amino acids for biological assays suggests potential use in biochemical research and diagnostics, where the compound's fluorescent properties could be leveraged (Frade et al., 2007).
Chemical Synthesis and Analysis
Synthesis of Benzothiazole Derivatives : The synthesis and biological evaluation of benzothiazole derivatives as antitumor agents point towards the compound's potential application in the development of novel cancer therapeutics, emphasizing the importance of such chemical structures in medicinal chemistry (Yoshida et al., 2005).
Novel Synthesis Approaches : The innovative synthesis of alpha-nitro ketone derivatives highlights the compound's relevance in exploring new chemical synthesis pathways, particularly in the development of nicotinic receptor probes, indicating a potential for neuroscientific research applications (Zhang et al., 2004).
Propiedades
IUPAC Name |
(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N5O5/c1-12-16(21(24)28(27-12)15-4-2-3-14(23)8-15)7-13(11-25)22(30)26-17-9-19-20(34-6-5-33-19)10-18(17)29(31)32/h2-4,7-10H,5-6H2,1H3,(H,26,30)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSMFOHIXAZGJE-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)Cl)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)Cl)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


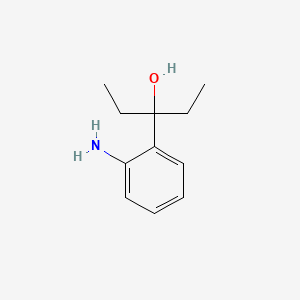
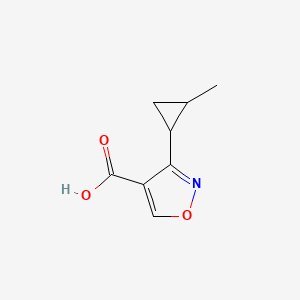
![2-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B2756148.png)

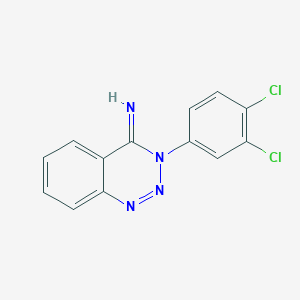
![7-(tert-butyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2756153.png)

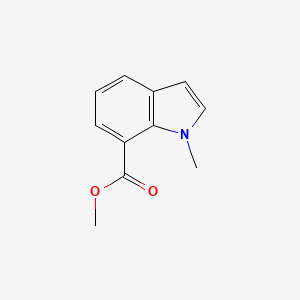
![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2756158.png)
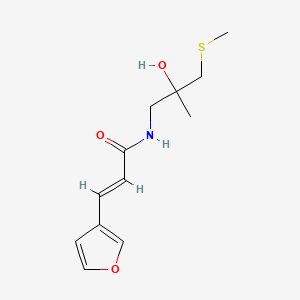
![Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2756160.png)

![2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2756164.png)